N-(4-butylphenyl)-6-chloronicotinamide
Description
N-(4-butylphenyl)-6-chloronicotinamide is a synthetic nicotinamide derivative characterized by a 6-chloropyridine-3-carboxamide core linked to a 4-butylphenyl substituent via an amide bond.
Properties
Molecular Formula |
C16H17ClN2O |
|---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
N-(4-butylphenyl)-6-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O/c1-2-3-4-12-5-8-14(9-6-12)19-16(20)13-7-10-15(17)18-11-13/h5-11H,2-4H2,1H3,(H,19,20) |
InChI Key |
NVTFYUKHBMLKQP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 6-Chloronicotinamide Family
highlights derivatives of 6-chloronicotinamide synthesized with varied substituents, such as pyrazolines, oxazines, and thiazines. These compounds share the 6-chloronicotinamide backbone but differ in the attached functional groups. For example:
- 6-Chloro-{4-[(2E)-3-(Aryl)prop-2-enoyl]phenyl}pyridine-3-carboxamide: This precursor compound incorporates an α,β-unsaturated ketone moiety, enabling cyclization reactions to form heterocyclic derivatives.
- Pyrazoline derivatives : Synthesized via hydrazine condensation, these compounds exhibit enhanced antimicrobial activity compared to simpler nicotinamides.
Table 1: Antimicrobial Activity of Selected 6-Chloronicotinamide Derivatives
Key Insight: The antimicrobial potency of these derivatives correlates with electron-withdrawing substituents (e.g., -NO₂, -F) and extended conjugation, which may enhance target interaction. N-(4-butylphenyl)-6-chloronicotinamide, with its lipophilic 4-butyl group, could theoretically exhibit superior tissue penetration but requires empirical validation.
Thiazolidinone Derivatives with Shared Substituents
describes thiazolidinone derivatives (C1–C6) featuring 4-butylphenyl and chlorophenyl groups. Although structurally distinct from nicotinamides, these compounds provide insights into the safety profile of the 4-butylphenyl moiety:
- Genotoxicity: None of the thiazolidinones showed mutagenicity in E.
- Bioactivity: Thiazolidinones with thiophen-2-ylmethylidene substituents demonstrated broad-spectrum activity (e.g., anticonvulsant, anti-inflammatory), highlighting the role of aromatic substituents in modulating biological effects.
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